molecular formula C24H21ClN2O2S B2661755 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide CAS No. 850917-41-8

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide

Cat. No. B2661755
CAS RN: 850917-41-8
M. Wt: 436.95
InChI Key: WCDDGOHUBGFNHD-UHFFFAOYSA-N
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Description

“N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a chlorophenyl group, which is often seen in various drugs and pesticides .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of such compounds can be confirmed by various spectroanalytical methods such as NMR, IR, and elemental analysis . Molecular docking studies can be carried out to study the binding mode of active compounds with receptors .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific conditions and reactants . They may involve processes like [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined by various methods. For example, the InChI code can provide information about the molecular structure .

Mechanism of Action

The mechanism of action of such compounds can vary widely, depending on their specific structure and the biological system they interact with . They may have antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling them .

Future Directions

The future directions in the study of such compounds could involve the synthesis of new derivatives, investigation of their biological activities, and the development of new drugs .

properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c25-18-12-10-17(11-13-18)23-24(20-8-4-5-9-21(20)27-23)30-15-14-26-22(28)16-29-19-6-2-1-3-7-19/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDDGOHUBGFNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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